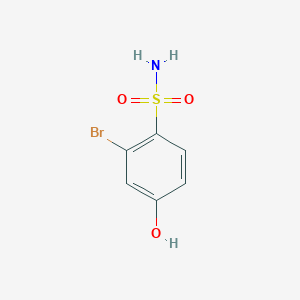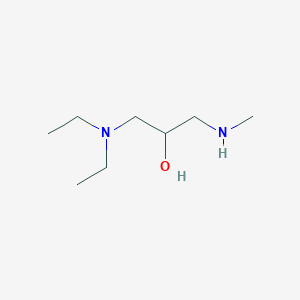![molecular formula C14H8O4 B12114205 2-oxo-2H-benzo[h]chromene-3-carboxylic acid CAS No. 82119-82-2](/img/structure/B12114205.png)
2-oxo-2H-benzo[h]chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-oxo-2H-benzo[h]chromène-3-carboxylique est un composé hétérocyclique appartenant à la classe des chromènes. Les chromènes sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-oxo-2H-benzo[h]chromène-3-carboxylique implique généralement la réaction de 2-hydroxybenzaldéhydes ou de 2-hydroxyacetophénones avec du cyanoacétate d'éthyle dans des conditions spécifiques. Une méthode courante est l'utilisation de l'ultrasonication à double fréquence, qui implique un bain à ultrasons de 40 KHz et une sonde de 20 KHz . Cette méthode est connue pour son rendement élevé et son efficacité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour optimiser le rendement et la pureté. Par exemple, l'utilisation d'oxyde d'aluminium basique dans des conditions de broyage ou l'utilisation de catalyseurs de transfert de phase dans des solvants comme le DMF (diméthylformamide) a été rapportée .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-oxo-2H-benzo[h]chromène-3-carboxylique subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'addition d'oxygène ou l'élimination d'hydrogène.
Réduction : Ceci implique l'addition d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent la pipéridine, le NaOEt/EtOH, l'AcOH/AcONH4 dans le benzène et l'iode . Les conditions impliquent souvent un reflux dans l'éthanol ou l'utilisation de catalyseurs comme le potassium 1,2,3,6-tétrahydrophtalimide .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de chromènes, tels que l'acide coumarine-3-carboxylique, les coumarine-3-carboxamides et les colorants méthine .
4. Applications de la recherche scientifique
L'acide 2-oxo-2H-benzo[h]chromène-3-carboxylique a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme matière première pour la synthèse de divers composés organiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-oxo-2H-benzo[h]chromène-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibait des enzymes comme la monoamine oxydase et l'α-chymotrypsine . La structure du composé lui permet de se lier à ces enzymes, inhibant ainsi leur activité et exerçant ses effets biologiques.
Applications De Recherche Scientifique
2-oxo-2H-benzo[h]chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-oxo-2H-benzo[h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like monoamine oxidase and α-chymotrypsin . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-oxo-2H-chromène-3-carboxylique
- Acide coumarine-3-carboxylique
- Coumarine-3-carboxamides
Unicité
Ce qui distingue l'acide 2-oxo-2H-benzo[h]chromène-3-carboxylique des composés similaires est sa structure unique, qui comprend un cycle benzénique fusionné. Cette structure confère des activités biologiques spécifiques et en fait un composé précieux en chimie médicinale .
Propriétés
Numéro CAS |
82119-82-2 |
|---|---|
Formule moléculaire |
C14H8O4 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-oxobenzo[h]chromene-3-carboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-14(11)17/h1-7H,(H,15,16) |
Clé InChI |
HCZYKDRIXYWMQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)

![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)



